

Spectroscopic Data of 8-Hydroxy-7-methoxyflavone: A Technical Guide

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Compound of Interest

Compound Name: **8-Hydroxy-7-methoxyflavone**

Cat. No.: **B191463**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the flavonoid, **8-Hydroxy-7-methoxyflavone** (also known as 8-hydroxy-7-methoxy-2-phenylchromen-4-one). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, detailed experimental protocols for obtaining this data, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The structural elucidation of **8-Hydroxy-7-methoxyflavone** is reliant on a combination of spectroscopic techniques. The data presented in the following tables has been compiled from various analytical sources to provide a complete profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹H and ¹³C NMR data for **8-Hydroxy-7-methoxyflavone** is not readily available in the public domain, the following tables provide predicted chemical shifts based on the analysis of structurally similar flavonoids. These predicted values serve as a valuable reference for researchers in the structural verification of this molecule.

Table 1: Predicted ¹H NMR Spectral Data of **8-Hydroxy-7-methoxyflavone**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~6.4 - 6.8	s	-
H-5	~7.8 - 8.2	d	~8.0 - 9.0
H-6	~7.0 - 7.4	d	~8.0 - 9.0
H-2', H-6'	~7.8 - 8.1	m	-
H-3', H-4', H-5'	~7.3 - 7.6	m	-
7-OCH ₃	~3.9 - 4.1	s	-
8-OH	~9.0 - 11.0	s (br)	-

s: singlet, d: doublet, m: multiplet, br: broad

Table 2: Predicted ¹³C NMR Spectral Data of **8-Hydroxy-7-methoxyflavone**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~162 - 165
C-3	~105 - 108
C-4	~180 - 183
C-4a	~105 - 108
C-5	~125 - 128
C-6	~115 - 118
C-7	~158 - 161
C-8	~145 - 148
C-8a	~150 - 153
C-1'	~130 - 133
C-2', C-6'	~126 - 129
C-3', C-5'	~128 - 131
C-4'	~131 - 134
7-OCH ₃	~55 - 58

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of **8-Hydroxy-7-methoxyflavone**.

Table 3: Mass Spectrometry Data of **8-Hydroxy-7-methoxyflavone**

Parameter	Value	Source
Molecular Formula	C ₁₆ H ₁₂ O ₄	PubChem[1]
Molecular Weight	268.26 g/mol	PubChem[1]
Precursor Ion (Negative Mode)	[M-H] ⁻ at m/z 267.0663	PubChem[1]

Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the **8-Hydroxy-7-methoxyflavone** molecule.

Table 4: Infrared (IR) Spectroscopy Data of **8-Hydroxy-7-methoxyflavone**

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H (hydroxyl)	Broad band around 3200-3600
C-H (aromatic)	~3000-3100
C=O (ketone)	~1650-1690
C=C (aromatic)	~1450-1600
C-O (ether and phenol)	~1000-1300

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize **8-Hydroxy-7-methoxyflavone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **8-Hydroxy-7-methoxyflavone** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence chemical shifts.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for detailed spectral resolution.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural

abundance and sensitivity of the ^{13}C nucleus, a significantly larger number of scans and a longer acquisition time are necessary.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

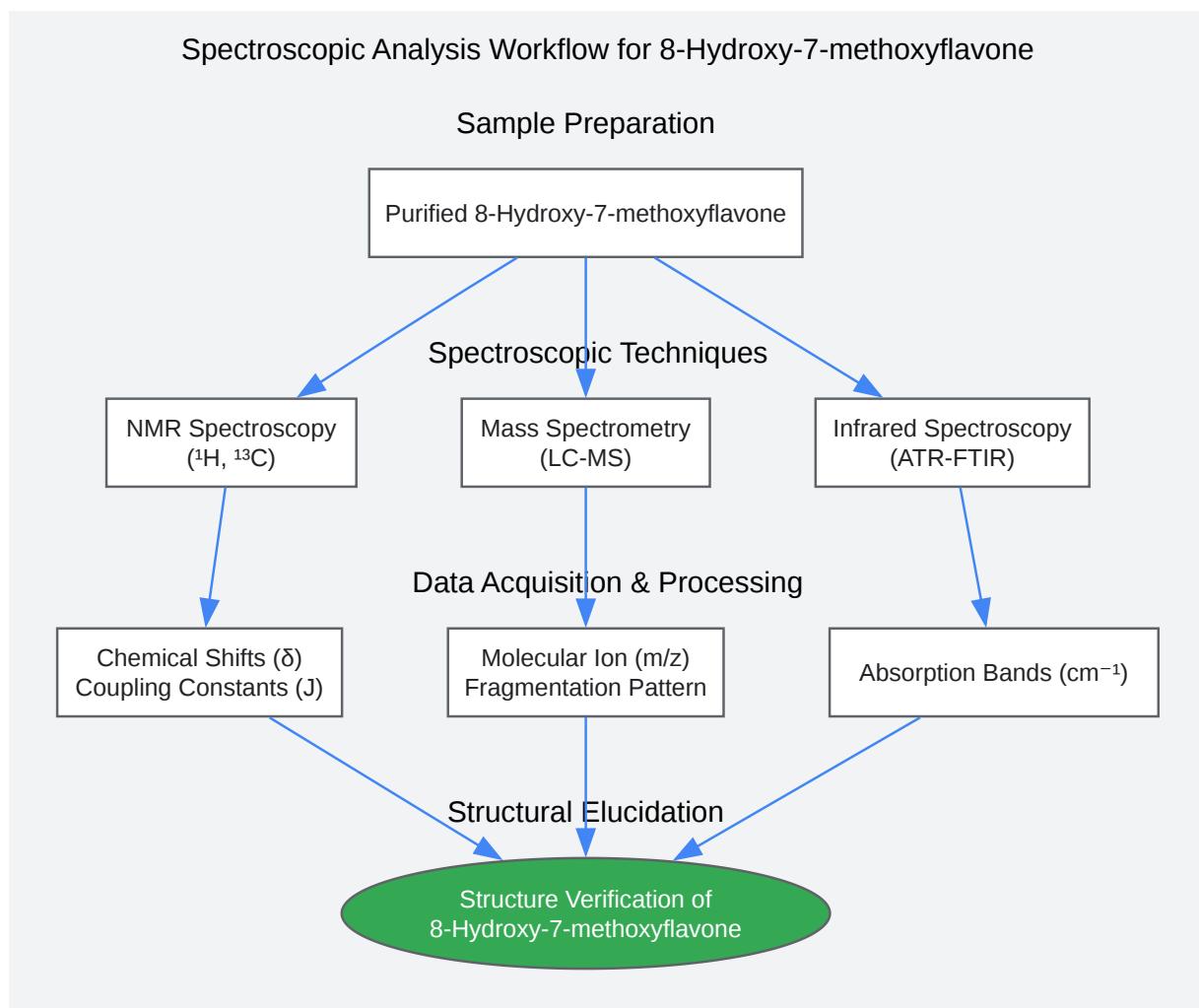
- Sample Preparation: Prepare a dilute solution of **8-Hydroxy-7-methoxyflavone** in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
- Chromatographic Separation:
 - Column: Use a reverse-phase C18 column.
 - Mobile Phase: Employ a gradient elution using a mixture of two solvents, typically water with a small percentage of formic acid (Solvent A) and acetonitrile or methanol with a small percentage of formic acid (Solvent B). The gradient is programmed to increase the proportion of Solvent B over time to elute the compound.
 - Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
- Mass Spectrometry Detection:
 - Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode. For flavonoids, negative ion mode is often effective due to the presence of hydroxyl groups.
 - Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used to obtain accurate mass measurements.
 - Data Acquisition: Acquire data in full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to study the fragmentation pattern. In MS/MS, the precursor ion of interest is isolated and fragmented to produce a characteristic spectrum of product ions.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- Sample Preparation: A small amount of the solid **8-Hydroxy-7-methoxyflavone** sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Background Spectrum: First, record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
 - Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically over a range of 4000 to 400 cm^{-1} . An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument's software automatically performs the background subtraction and Fourier transform to generate the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a flavonoid compound like **8-Hydroxy-7-methoxyflavone**.



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Caption: Workflow for the spectroscopic analysis of **8-Hydroxy-7-methoxyflavone**.

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References

- 1. 8-Hydroxy-7-methoxyflavone | C16H12O4 | CID 676299 - PubChem
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